molecular formula C12H18N2S B13160450 N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B13160450
M. Wt: 222.35 g/mol
InChI Key: HJHRWMPUNMESKC-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine: is a heterocyclic compound that features a thiophene ring and a bicyclic amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of thiophene derivatives with bicyclic amines. One common method is the nucleophilic substitution reaction where a thiophene derivative is reacted with a bicyclic amine under controlled conditions. The reaction may require catalysts such as trifluoromethanesulfonic acid or n-butyl lithium to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine
  • 2-azabicyclo[3.2.2]nonane derivatives
  • Thiophene-substituted amines

Uniqueness: N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to its combination of a thiophene ring and a bicyclic amine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C12H18N2S/c1-4-14-5-2-11(1)12(8-14)13-7-10-3-6-15-9-10/h3,6,9,11-13H,1-2,4-5,7-8H2

InChI Key

HJHRWMPUNMESKC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CSC=C3

Origin of Product

United States

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